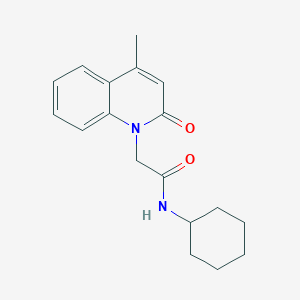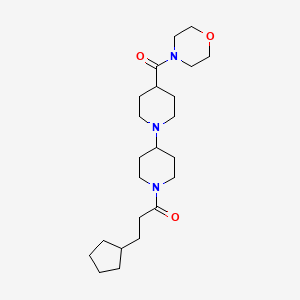
N-cyclohexyl-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide, also known as CX614, is a compound that has been extensively studied for its potential applications in neuroscience research. It is a positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and memory formation. In
科学的研究の応用
N-cyclohexyl-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide has been used extensively in neuroscience research to study the role of AMPA receptors in synaptic plasticity and memory formation. It has been shown to enhance long-term potentiation (LTP), a process that is thought to underlie learning and memory. N-cyclohexyl-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide has also been used to study the effects of AMPA receptor modulation on various neurological disorders, such as epilepsy, stroke, and traumatic brain injury.
作用機序
N-cyclohexyl-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide acts as a positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and memory formation. It enhances the activity of AMPA receptors by increasing the affinity of the receptor for glutamate, the neurotransmitter that activates the receptor. This leads to an increase in the amplitude and duration of the postsynaptic current, which is thought to underlie the enhancement of LTP and memory formation.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide has been shown to enhance LTP and memory formation in various animal models. It has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury. N-cyclohexyl-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal survival and synaptic plasticity.
実験室実験の利点と制限
One advantage of using N-cyclohexyl-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide in lab experiments is that it is a selective modulator of AMPA receptors, which allows researchers to study the specific effects of AMPA receptor modulation on synaptic plasticity and memory formation. However, one limitation of using N-cyclohexyl-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide is that it has a short half-life in vivo, which requires frequent dosing and can lead to variability in the results.
将来の方向性
There are several future directions for research on N-cyclohexyl-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide. One direction is to explore the potential therapeutic applications of N-cyclohexyl-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide in neurological disorders, such as epilepsy, stroke, and traumatic brain injury. Another direction is to develop more potent and selective allosteric modulators of AMPA receptors, which could have even greater therapeutic potential. Additionally, further research is needed to understand the molecular mechanisms underlying the effects of N-cyclohexyl-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide on synaptic plasticity and memory formation.
合成法
N-cyclohexyl-2-(4-methyl-2-oxo-1(2H)-quinolinyl)acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a quinoline ring system, followed by the addition of a cyclohexyl group and an acetamide moiety. The final product is obtained after purification and characterization using various analytical techniques.
特性
IUPAC Name |
N-cyclohexyl-2-(4-methyl-2-oxoquinolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13-11-18(22)20(16-10-6-5-9-15(13)16)12-17(21)19-14-7-3-2-4-8-14/h5-6,9-11,14H,2-4,7-8,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGVECIGMZYOKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=CC=CC=C12)CC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(4-methyl-2-oxoquinolin-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-benzoyl-11-(4-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4989328.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{methyl[(4-methyl-1H-imidazol-2-yl)methyl]amino}nicotinamide](/img/structure/B4989329.png)

![ethyl 2-{[(2-bromophenoxy)acetyl]amino}benzoate](/img/structure/B4989334.png)
![8-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4989339.png)
![4-methyl-2-[4-(2-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B4989353.png)

![N-(2-(4-isopropylphenyl)-1-{[(2-methoxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4989379.png)
![2-iodo-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4989393.png)
![ethyl 4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxylate](/img/structure/B4989405.png)
![4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4989410.png)
![2-chloro-N-(3,4-dimethylphenyl)-5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}benzenesulfonamide](/img/structure/B4989418.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B4989425.png)
